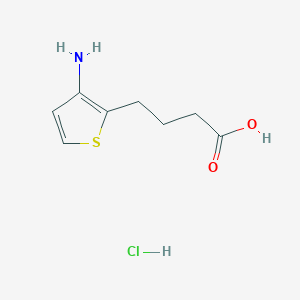
4-(3-amino-2-thienyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-2-thienyl)butanoic acid hydrochloride, also known as gabapentin hydrochloride, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved by the FDA in 1993 and has since become a widely prescribed drug.
作用機序
The exact mechanism of action of 4-(3-amino-2-thienyl)butanoic acid hydrochloride hydrochloride is not fully understood. It is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This results in a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects:
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. It has also been shown to reduce the concentration of glutamate, which is an excitatory neurotransmitter that can contribute to pain and seizures. Gabapentin hydrochloride has been shown to have a low potential for abuse and dependence, which makes it a valuable treatment option for patients with chronic pain or seizures.
実験室実験の利点と制限
Gabapentin hydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is its high solubility in water, which makes it easy to administer to animals in experiments. It also has a low potential for toxicity and side effects, which makes it a safe and reliable treatment option. However, one limitation is that it has a relatively short half-life, which means that it needs to be administered multiple times throughout the day in order to maintain therapeutic levels in the blood.
将来の方向性
There are a number of future directions for research on 4-(3-amino-2-thienyl)butanoic acid hydrochloride hydrochloride. One area of interest is its potential use in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is its potential use in the treatment of chronic pain conditions such as fibromyalgia. Additionally, there is ongoing research on the mechanism of action of this compound hydrochloride, which may lead to the development of more effective treatments for seizures and neuropathic pain.
Conclusion:
In conclusion, this compound, or this compound hydrochloride, is a widely prescribed medication that is primarily used to treat seizures and neuropathic pain. Its synthesis method has been extensively studied and optimized, and it has been shown to have a number of biochemical and physiological effects. While it has some limitations for use in lab experiments, it has a number of potential future applications in the treatment of psychiatric and chronic pain conditions.
合成法
The synthesis of 4-(3-amino-2-thienyl)butanoic acid hydrochloride involves the reaction of 3-aminothiophene-2-carboxylic acid with n-butyraldehyde in the presence of sodium cyanoborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound hydrochloride. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
科学的研究の応用
Gabapentin hydrochloride has been extensively studied for its efficacy in treating seizures and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and postherpetic neuralgia.
特性
IUPAC Name |
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6-4-5-12-7(6)2-1-3-8(10)11;/h4-5H,1-3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTVFGUPMMOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)

![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)
![4-[4-(2-pyridinyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4999643.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)